molecular formula C10H14O4 B14080940 2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol

2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol

Cat. No.: B14080940
M. Wt: 198.22 g/mol
InChI Key: GSLQFCAUUPKMEV-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol is an organic compound with the molecular formula C10H14O4 It is characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, along with a propane-1,2,3-triol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methylbenzaldehyde with glycerol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol is unique due to its specific combination of hydroxyl and methyl groups on the phenyl ring, along with the propane-1,2,3-triol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(2-hydroxy-4-methylphenyl)propane-1,2,3-triol

InChI

InChI=1S/C10H14O4/c1-7-2-3-8(9(13)4-7)10(14,5-11)6-12/h2-4,11-14H,5-6H2,1H3

InChI Key

GSLQFCAUUPKMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)(CO)O)O

Origin of Product

United States

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